N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a nitro group, and a pyrazole ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-nitro-1H-pyrazole, which is then reacted with 2-bromoacetamide to form 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This intermediate is subsequently reacted with 3-(morpholin-4-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-[3-(morpholin-4-yl)propyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Reduction: Formation of N-[3-(morpholin-4-yl)propyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may facilitate binding to specific protein targets, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide
- N-[3-(morpholin-4-yl)propyl]-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-[3-(morpholin-4-yl)propyl]-2-(4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of the morpholine ring and the pyrazole ring also contributes to its unique properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H19N5O4 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H19N5O4/c18-12(10-16-9-11(8-14-16)17(19)20)13-2-1-3-15-4-6-21-7-5-15/h8-9H,1-7,10H2,(H,13,18) |
InChI Key |
GTGBEDQPUDDEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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